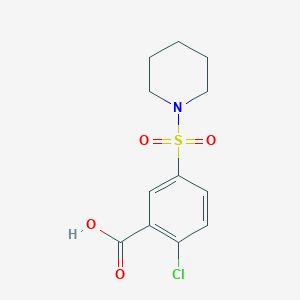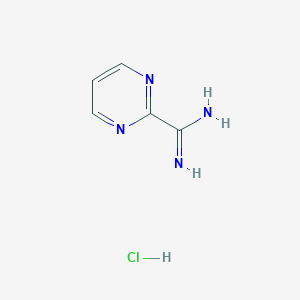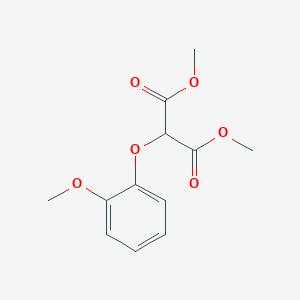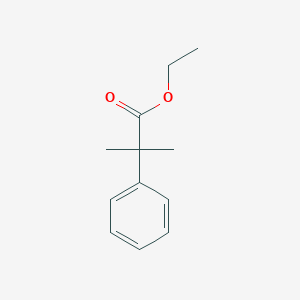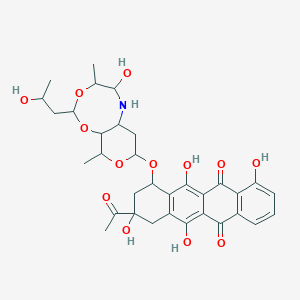
Barminomycin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barminomycin II is a natural product that belongs to the family of glycopeptide antibiotics, which are widely used in the treatment of bacterial infections. Barminomycin II was first isolated from the fermentation broth of Streptomyces hygroscopicus var. barbatus in 1980. Since then, it has been extensively studied for its potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Barminomycin II, recognized for its potent antitumor properties, features a unique eight-membered azomethine or carbinolamine structure. The synthesis of a derivative, 3″-Dehydro-4-O-methylbarminomycin II, has been achieved, highlighting the compound's structural and biogenetic significance (Ikeda, Ajito, Kondo, & Takeuchi, 1990).
Antitumor Activity and DNA Interaction
- Barminomycin exhibits exceptional antitumor activity, being 1,000 times more cytotoxic than doxorubicin, another anthracycline. This potency is attributed to its ability to rapidly form adducts with DNA, selectively reacting with guanine residues and showing a preference for 5'-GC-3' sequences. The drug's imine form, resembling an activated form of other anthracyclines, contributes significantly to its cytotoxicity (Kimura et al., 2010).
Selective Transcriptional Blockage
- Studies using in vitro transcription assays reveal that barminomycin causes selective blockages in transcription, particularly at 5'-GC sequences. This specificity, along with the formation of functional interstrand crosslinks with DNA, is comparable to adriamycin's interaction with DNA, albeit without the need for prior activation (Perrin, Cullinane, Kimura, & Phillips, 1999).
Structural Requirements for DNA Adduct Formation
- Research on various anthracyclines, including barminomycin, has explored their interaction with DNA. Barminomycin's structural elements, particularly its eight-membered ring, play a crucial role in the formation of stable and selective DNA adducts, offering insights into the drug's mechanism of action and potential for development into more effective anticancer agents (Cutts, Parker, Swift, Kimura, & Phillips, 2000).
Detection and Monitoring of DNA Adducts
- The detection of barminomycin-DNA adducts using real-time PCR has been achieved, even at low drug concentrations. This method offers potential for rapid and efficient monitoring of drug-DNA adduct levels in patients undergoing treatment with anthracyclines, aiding in dosage optimization and early resistance detection (Spencer, Cutts, Kimura, Gray, & Phillips, 2003).
Comparison with Other Anthracyclines
- Barminomycin's efficacy has been compared to other anthracyclines in clinical settings, revealing its distinctive potency and interaction with DNA. Its unique structural features and mechanism of action differentiate it from other compounds in its class and suggest avenues for the development of novel anticancer drugs (Rozencweig et al., 2004).
Potential as a Pre-activated Analogue of Adriamycin
- Barminomycin functions as a potent, pre-activated analogue of Adriamycin, forming DNA adducts without requiring activation. This characteristic, along with its rapid reaction with DNA and exceptional cytotoxicity, underscores its potential in the development of more effective cancer therapies (Moufarij, Cutts, Neumann, Kimura, & Phillips, 2001).
Propriétés
Numéro CAS |
108089-33-4 |
|---|---|
Nom du produit |
Barminomycin II |
Formule moléculaire |
C33H39NO13 |
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3 |
Clé InChI |
AEGZAZQDUFJYDZ-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
SMILES canonique |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
Synonymes |
barminomycin II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)

